molecular formula C15H10ClFOTe B14231521 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride CAS No. 530112-74-4

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride

Cat. No.: B14231521
CAS No.: 530112-74-4
M. Wt: 388.3 g/mol
InChI Key: FSLYVLCUOQZIHM-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound characterized by the presence of a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-fluorophenyl tellurium trichloride with 3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle tellurium compounds safely and efficiently is crucial. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves the interaction of the tellurium atom with molecular targets. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

530112-74-4

Molecular Formula

C15H10ClFOTe

Molecular Weight

388.3 g/mol

IUPAC Name

3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoyl chloride

InChI

InChI=1S/C15H10ClFOTe/c16-15(18)10-14(11-5-2-1-3-6-11)19-13-8-4-7-12(17)9-13/h1-10H

InChI Key

FSLYVLCUOQZIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)Cl)[Te]C2=CC=CC(=C2)F

Origin of Product

United States

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